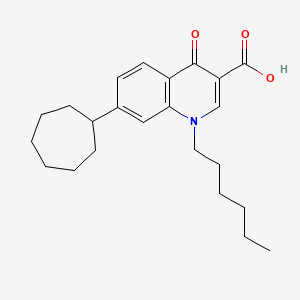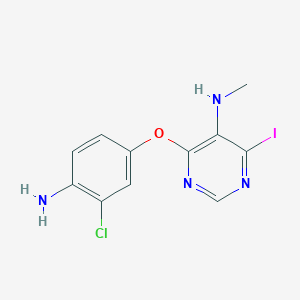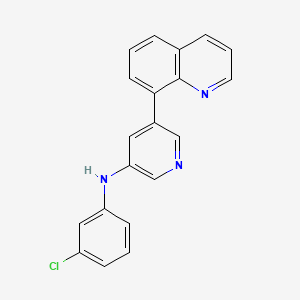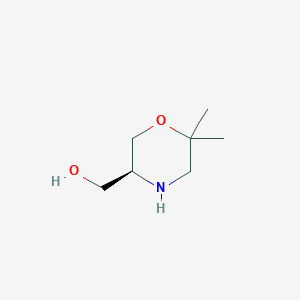
7-Cycloheptyl-1-hexyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Cycloheptyl-1-hexyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a chemical compound belonging to the quinolone family. Quinolones are known for their broad-spectrum antibacterial properties. This particular compound is characterized by its unique structure, which includes a cycloheptyl group and a hexyl chain, contributing to its distinct chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Cycloheptyl-1-hexyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of aniline derivatives with β-ketoesters, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific solvents to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to produce the compound on a commercial scale.
化学反応の分析
Types of Reactions: 7-Cycloheptyl-1-hexyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogenation and alkylation reactions can introduce new functional groups to the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) and alkylating agents like alkyl halides are employed.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Alcohol derivatives.
Substitution: Halogenated or alkylated quinoline derivatives.
科学的研究の応用
7-Cycloheptyl-1-hexyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use in developing new antibiotics and antiviral agents.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 7-Cycloheptyl-1-hexyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death. The molecular targets include the quinolone-binding site on the DNA gyrase enzyme, disrupting its function and leading to the accumulation of DNA breaks.
類似化合物との比較
- 1-Cyclopropyl-7-fluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid
- 1-Cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- 7-Chloro-1-cyclopropyl-4-oxo-6-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid
Uniqueness: 7-Cycloheptyl-1-hexyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to its cycloheptyl and hexyl substituents, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other quinolones. These structural differences can influence its binding affinity to bacterial enzymes and its overall antibacterial efficacy.
特性
CAS番号 |
55376-99-3 |
|---|---|
分子式 |
C23H31NO3 |
分子量 |
369.5 g/mol |
IUPAC名 |
7-cycloheptyl-1-hexyl-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C23H31NO3/c1-2-3-4-9-14-24-16-20(23(26)27)22(25)19-13-12-18(15-21(19)24)17-10-7-5-6-8-11-17/h12-13,15-17H,2-11,14H2,1H3,(H,26,27) |
InChIキー |
WFUXXRREHGGJCV-UHFFFAOYSA-N |
正規SMILES |
CCCCCCN1C=C(C(=O)C2=C1C=C(C=C2)C3CCCCCC3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-Cyclohexyl-7-methylhexahydro-1H-pyridazino[1,2-a][1,2,5]triazepine-1,5(2H)-dione](/img/structure/B12923357.png)


![N-(2-Sulfanylethyl)-2-[(2-sulfanylethyl)sulfanyl]acetamide](/img/structure/B12923366.png)


![4-[(Phenylsulfanyl)methyl]hexahydro-2H-cyclopenta[b]furan-2,5-diol](/img/structure/B12923387.png)
![N,N-Bis{[3,4,5-tris(decyloxy)phenyl]methyl}pyridin-4-amine](/img/structure/B12923388.png)

